Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide
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Overview
Description
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is an organic compound that features a cyclobutane ring attached to a carboxylic acid group, which is further linked to a 4-benzyloxy-phenyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the 4-Benzyloxy-Phenyl Group: This step involves the reaction of cyclobutanecarboxylic acid with 4-benzyloxy-phenylamine under appropriate conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring and carboxylic acid group but differ in the substituents attached to the ring.
4-Benzyloxy-phenyl derivatives: These compounds have the 4-benzyloxy-phenyl group but differ in the functional groups attached to it.
Uniqueness
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is unique due to the combination of the cyclobutane ring and the 4-benzyloxy-phenyl amide group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFUWVAQOFOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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